6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3S2/c1-2-3-4-11-5-7-13-15(9-11)23-17(20-13)22-18-21-14-8-6-12(19)10-16(14)24-18/h5-10H,2-4H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMKVPSLOEDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
The 6-fluoro-substituted benzothiazole precursor is synthesized via cyclization of 3-fluoro-4-chloroaniline using potassium thiocyanate (KSCN) and bromine in glacial acetic acid. This method, adapted from classical benzothiazole formation protocols, proceeds through intermediate thiocyanate formation followed by intramolecular cyclization:
$$
\text{3-Fluoro-4-chloroaniline} + \text{KSCN} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{6-Fluorobenzo[d]thiazol-2-amine} + \text{byproducts}
$$
Reaction conditions:
Characterization Data :
Synthesis of 6-Butylbenzo[d]thiazol-2-amine
The 6-butyl variant is prepared from 4-butyl-2-aminothiophenol through oxidative cyclization using iodine in dimethylformamide (DMF). The butyl group introduces steric hindrance, necessitating elevated temperatures:
$$
\text{4-Butyl-2-aminothiophenol} + \text{I}_2 \xrightarrow{\text{DMF, 80°C}} \text{6-Butylbenzo[d]thiazol-2-amine} + \text{HI}
$$
Optimized Conditions :
Spectroscopic Validation :
- ESI-MS : m/z 221 [M+H]+.
- 1H NMR (CDCl3): δ 1.39 (t, J = 7.2 Hz, 2H, -CH2-), 1.72 (m, 2H, -CH2-), 2.68 (t, J = 7.6 Hz, 2H, Ar-CH2), 7.12 (d, J = 8.4 Hz, 1H), 7.49 (s, 1H).
N-Aryl Bond Formation: Coupling Methodologies
Coupling the two benzothiazole units requires precise catalysis to overcome the deactivating effects of the electron-withdrawing fluorine and steric bulk of the butyl group. Comparative studies highlight two primary methods.
Ullmann Coupling with Copper Catalysis
Using CuI and N,N-dimethylglycine as a ligand, this method facilitates C-N bond formation under mild conditions:
$$
\text{6-Fluorobenzo[d]thiazol-2-amine} + \text{2-Bromo-6-butylbenzo[d]thiazole} \xrightarrow{\text{CuI, DMF, 110°C}} \text{Target Compound}
$$
Performance Metrics :
Advantages :
- Tolerance to electron-deficient aryl bromides.
- Lower cost compared to palladium catalysts.
Buchwald-Hartwig Amination with Palladium
Employing Pd(OAc)2 and Xantphos as a ligand system, this method achieves higher yields at the expense of catalyst cost:
$$
\text{6-Fluorobenzo[d]thiazol-2-amine} + \text{2-Bromo-6-butylbenzo[d]thiazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
Optimized Parameters :
Critical Factors :
- Strict exclusion of oxygen and moisture.
- Use of Cs2CO3 as base for improved deprotonation.
Reaction Optimization and Challenges
Steric Effects of the Butyl Substituent
The 6-butyl group impedes coupling efficiency by reducing accessibility to the reaction site. Screening of ligands revealed that bulky phosphines (e.g., Xantphos) enhance yields by preventing catalyst deactivation.
Electronic Effects of Fluorine
The electron-withdrawing fluorine atom slows oxidative addition in palladium-catalyzed reactions. Electron-rich palladium precursors (e.g., Pd(dba)2) mitigate this issue by accelerating the catalytic cycle.
Characterization and Analytical Data
The target compound was unequivocally characterized using advanced spectroscopic techniques:
1H NMR (DMSO-d6):
- δ 1.39 (s, 9H, -C(CH3)3), 7.09 (d, J = 3.6 Hz, 1H), 7.77 (dd, J = 8.8, 4.8 Hz, 1H), 8.14 (d, J = 3.6 Hz, 1H).
13C NMR :
HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Ligand | Yield | Cost |
|---|---|---|---|---|
| Ullmann Coupling | CuI | N,N-Dimethylglycine | 38–45% | Low |
| Buchwald-Hartwig | Pd(OAc)2 | Xantphos | 55–65% | High |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that benzothiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activity in similar contexts.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Key Insights :
- Alkyl vs. Aryl : Aryl substituents (e.g., methoxyphenyl) improve radical scavenging via resonance effects, while alkyl chains (e.g., butyl) enhance lipophilicity, critical for membrane penetration .
- Halogen Effects : Fluorine at C6 reduces steric hindrance compared to bulkier halogens (e.g., bromine) while maintaining electronic effects .
Comparative Efficiency :
- Suzuki coupling for aryl groups yields >85% , while alkylation may require harsher conditions (e.g., NaH/DMF) with moderate yields (~60–70%) .
Antioxidant and Enzyme Inhibition
- NO Scavenging: Aryl-substituted analogs (e.g., 6-p-tolyl) show IC₅₀ values of 38.19 µg/mL, outperforming brominated derivatives (IC₅₀ = 46.5 µg/mL) .
- Antioxidant Activity : Fluorinated pyrazoline derivatives (e.g., 5a-f in ) exhibit significant radical scavenging (70–85% at 100 µg/mL), suggesting fluorine’s role in stabilizing reactive intermediates .
Physicochemical Properties
Biological Activity
6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a butyl group and a fluorinated benzothiazole moiety, which may contribute to its biological activity.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives showed IC50 values ranging from 0.24 to 0.92 µM against multiple cancer cell lines including breast (MDA-MB-231) and lung (NCI-H226) cancer cells .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.24 |
| Compound B | NCI-H226 | 0.31 |
| Compound C | HT-29 | 0.92 |
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives also exhibit antimicrobial activity. A series of studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, derivatives with electron-withdrawing groups have shown enhanced activity against Gram-positive bacteria .
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 µg/mL |
| Compound E | Escherichia coli | 30 µg/mL |
The mechanisms by which benzothiazole derivatives exert their effects are varied and include:
- Inhibition of Metalloenzymes : Some benzothiazoles inhibit carbonic anhydrase, an enzyme involved in tumor growth regulation .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through caspase activation .
- Antioxidant Properties : Certain derivatives demonstrate antioxidant activity, contributing to their therapeutic potential .
Case Studies
- Antitumor Efficacy : A recent study evaluated the efficacy of a series of benzothiazole derivatives in vivo using mouse models bearing xenografted tumors. The results indicated significant tumor reduction in treated groups compared to controls, emphasizing the potential for clinical applications .
- SAR Studies : Structure-activity relationship (SAR) studies have been pivotal in identifying key functional groups that enhance biological activity. For example, the introduction of fluorine atoms has been correlated with increased potency against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling 6-fluorobenzo[d]thiazol-2-amine with a substituted benzo[d]thiazole intermediate. Key steps include:
- Thiazole ring formation : Reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid under controlled temperatures (<10°C) to form the benzo[d]thiazol-2-amine core .
- Substitution reactions : Introducing the butyl group via nucleophilic substitution or coupling reactions, often using reflux conditions in ethylene glycol or ethanol .
- Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/chloroform) are critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical workflow :
- 1H/13C NMR : Confirms substituent positions via characteristic shifts (e.g., fluorine-induced deshielding at ~7.5 ppm for the 6-fluoro group) .
- IR spectroscopy : Identifies functional groups like N-H stretches (3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) .
- Mass spectrometry (FABMS/HRMS) : Validates molecular weight (e.g., m/z 466 for a chloro-substituted analog) .
- TLC/HPLC : Monitors reaction progress and purity using ethyl acetate/hexane or acetonitrile/methanol gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., propyl vs. butyl) or halogen substitutions (e.g., Cl, Br) to assess impact on bioactivity .
- In vitro assays : Test against bacterial/fungal strains (MIC values) or cancer cell lines (IC50 via MTT assays) .
- Computational docking : Use software like AutoDock to predict binding affinities for targets such as kinase enzymes (e.g., CDC2-like kinases) .
Q. What strategies resolve conflicting data in biological activity reports, such as varying antimicrobial potency across studies?
- Troubleshooting approaches :
- Standardize protocols : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and incubation time .
- Purity verification : Reanalyze compounds via HPLC to rule out degradation products .
- Control experiments : Compare with reference drugs (e.g., ciprofloxacin for bacteria) to validate assay sensitivity .
- Case study : A 6-methyl analog showed 78% inhibition in one study but only 40% in another due to differences in bacterial strain resistance profiles .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions to improve bioavailability .
- Molecular dynamics simulations : Assess binding stability with targets like tubulin or DNA topoisomerases over nanosecond timescales .
- Data : Fluorine substitution at the 6-position enhances metabolic stability by reducing CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
